2-((6-Thiomorpholinopyridazin-3-yl)oxy)acetic acid
Overview
Description
2-((6-Thiomorpholinopyridazin-3-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C10H13N3O3S and its molecular weight is 255.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The synthesis of compounds containing structural motifs similar to 2-((6-Thiomorpholinopyridazin-3-yl)oxy)acetic acid often aims at exploring their biological activities. For example, compounds with acetic acid hydrazide and thiosemicarbazide derivatives have been synthesized for their potential analgesic-anti-inflammatory and antimicrobial activities. These compounds demonstrate the versatility of acetic acid derivatives in medicinal chemistry and their potential for producing compounds with significant biological activities (Umut Salgın-Gökşen et al., 2007).
Advanced Reaction Products and Structural Insights
Investigating the reaction products of compounds with similar structures provides structural insights and helps understand the modifications induced by specific functional groups. The characterization of advanced reaction products from initial Michael adducts, for instance, leads to a deeper understanding of the structural basis of these compounds and their potential biological activity (Yuuki Shimozu et al., 2009).
Chemical Reactions and Potential Applications
The condensation reactions of certain acetic acid derivatives lead to the formation of compounds with potential pharmaceutical applications. For instance, the formation of 2-hydroxy- and 2-amino-substituted compounds through specific chemical reactions showcases the potential of these molecules in synthesizing new drugs or chemical probes (S. Al-Mousawi et al., 2012).
Novel Fluorophores for Biomedical Analysis
Compounds derived from acetic acid derivatives have been explored for their fluorescence properties, indicating their potential as novel fluorophores for biomedical analysis. This application is crucial for developing new diagnostic tools and enhancing our ability to study biological systems (Junzo Hirano et al., 2004).
Properties
IUPAC Name |
2-(6-thiomorpholin-4-ylpyridazin-3-yl)oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c14-10(15)7-16-9-2-1-8(11-12-9)13-3-5-17-6-4-13/h1-2H,3-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNKKCLPLFTNED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN=C(C=C2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.